molecular formula C10H12ClN3O2 B14033660 1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride

1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride

Cat. No.: B14033660
M. Wt: 241.67 g/mol
InChI Key: SHUPCZRYDARBJA-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride is a chemical compound that belongs to the class of dihydropyrimidines. This compound is characterized by the presence of an aminophenyl group attached to a dihydropyrimidine-dione core. It is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride typically involves the condensation of 3-aminobenzaldehyde with urea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride
  • 1-(2-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride
  • 1-(3-Methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride

Uniqueness

1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride is unique due to the specific positioning of the aminophenyl group, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

1-(3-aminophenyl)-1,3-diazinane-2,4-dione;hydrochloride

InChI

InChI=1S/C10H11N3O2.ClH/c11-7-2-1-3-8(6-7)13-5-4-9(14)12-10(13)15;/h1-3,6H,4-5,11H2,(H,12,14,15);1H

InChI Key

SHUPCZRYDARBJA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC=CC(=C2)N.Cl

Origin of Product

United States

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